![molecular formula C5H10O B3048541 3-Methoxybut-1-ene CAS No. 17351-24-5](/img/structure/B3048541.png)
3-Methoxybut-1-ene
Overview
Description
3-Methoxybut-1-ene is a colorless liquid organic compound, which is also known as MBE. It is a versatile compound that has wide applications in the field of organic chemistry. This compound is used as a solvent, reagent, and intermediate in various chemical reactions.
Scientific Research Applications
Synthesis of Indoles
3-Methoxybut-1-ene plays a role in the synthesis of indoles, which are significant in pharmaceutical chemistry. Kranjc and Kočevar (2008) demonstrated a method for transforming 3-Methoxybut-1-ene into indole derivatives, useful in drug development and organic chemistry (Kranjc & Kočevar, 2008).
Antibiotic Synthesis
The compound has been used in the asymmetric synthesis of (-)-malyngolide, an antibiotic showing activity against Mycobacterium smegmatis and Streptococcus pyogenes, as explored by Trost, Tang, and Schulte (2000) (Trost, Tang, & Schulte, 2000).
Solvent and Raw Material in Industrial Applications
Aschmann, Arey, and Atkinson (2011) noted its use as a solvent for paints, inks, and fragrances, and as a raw material for the production of industrial detergents (Aschmann, Arey, & Atkinson, 2011).
Photochemical Applications
Mathur, Avasare, and Mobin (2008) reported on the use of 3-Methoxybut-1-ene in photochemical reactions to produce 1,4-benzoquinone derivatives, important in material science and organic synthesis (Mathur, Avasare, & Mobin, 2008).
Nonlinear Optical Studies
In the field of optics, Mathew et al. (2019) investigated the nonlinear optical properties of chalcone derivatives, where 3-Methoxybut-1-ene derivatives were used (Mathew, Salian, Joe, & Narayana, 2019).
Spectroscopic Property Studies
Espinoza-Hicks et al. (2012) synthesized and analyzed the spectroscopic properties of a compound derived from 3-Methoxybut-1-ene, contributing to the understanding of molecular structures in chemistry (Espinoza-Hicks, Rodríguez-Valdez, Nevárez-Moorillón, & Camacho-Dávila, 2012).
Cyclopentene Annulation in Organic Synthesis
Tanino et al. (2006) developed a cyclopentene annulation method using 4-methoxybut-3-enenitrile, demonstrating the compound's utility in complex organic syntheses (Tanino, Tomata, Shiina, & Miyashita, 2006).
properties
IUPAC Name |
3-methoxybut-1-ene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-4-5(2)6-3/h4-5H,1H2,2-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MALHZSOXIOUUQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50338789 | |
Record name | 3-Methoxybut-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50338789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxybut-1-ene | |
CAS RN |
17351-24-5 | |
Record name | 3-Methoxy-1-butene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17351-24-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methoxybut-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50338789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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